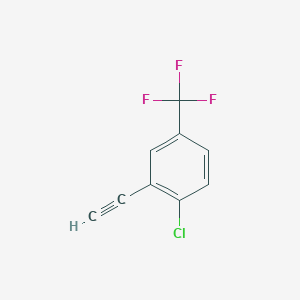

1-氯-2-乙炔基-4-(三氟甲基)苯

描述

Synthesis Analysis

The synthesis of compounds similar to 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene often involves multistep reactions, including Sonogashira C,C cross-coupling and Negishi C,C cross-coupling processes, as seen in the synthesis of 1,3,5-triferrocenyl-2,4,6-tris(ethynylferrocenyl)benzene (Pfaff et al., 2014). These methods are pivotal for constructing the carbon-carbon bonds essential for the molecular framework of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, has been investigated, revealing that acetylene groups of neighboring molecules tend to arrange closely, which is favorable for their topochemical interaction. However, the conformational rigidity limits the optimal adjustment of reactive sites (Lindeman et al., 1994).

Chemical Reactions and Properties

Compounds like 1,3,5-Tris(hydrogensulfato) Benzene have been used as efficient catalysts for synthesizing various derivatives, indicating the potential of functionalized benzene compounds in facilitating chemical reactions (Karimi-Jaberi et al., 2012).

Physical Properties Analysis

The physical properties, such as mesomorphic behavior and transition temperatures of tetrasubstituted benzenes, have been studied, showing that the rigidity of the alkynyl unit affects the projection from the central core and influences the compound's phase behavior (Norbert et al., 1997).

Chemical Properties Analysis

The electrochemical properties of similar compounds have been examined, revealing insights into oxidation events and the potential for fine-tuning optical and electronic properties through core and periphery substitution (Hennrich et al., 2004).

科学研究应用

试剂调控的位点选择性

对氯(三氟甲基)苯类化合物的研究,包括1-氯-2-乙炔基-4-(三氟甲基)苯,主要集中在它们的脱质子化和金属化性质上。例如,对邻、间和对位卤苯三氟化物的金属化研究探讨了不同试剂如何调节这些化合物中的位点选择性 (Mongin, Desponds, & Schlosser, 1996)。

新材料合成

该化合物已被用于合成新材料。例如,它参与了一种新型含氟聚醚酰亚胺的合成,展示了它在创造具有独特性能的先进聚合物中的作用 (Yu Xin-hai, 2010)。

亲电三氟甲基化

它在亲电三氟甲基化反应中发挥作用。甲基三氧化铼已被用作芳香化合物的直接亲电三氟甲基化的催化剂,其中1-氯-2-乙炔基-4-(三氟甲基)苯是一个潜在底物 (Mejía & Togni, 2012)。

传感器开发

其衍生物已被用于传感器的开发。例如,具有有机金属骨架的PtII6纳米笼已被合成用于传感应用,包括检测常见炸药成分苦味酸 (Samanta & Mukherjee, 2013)。

杂环化合物合成

该化合物在合成杂环化合物中起关键作用,例如1,2-二烷基-5-三氟甲基苯并咪唑。这些合成突显了它作为创造结构多样且潜在具有生物活性分子的构建块的重要性 (Vargas-Oviedo, Charris-Molina, & Portilla, 2017)。

荧光和聚集诱导发射

源自1-氯-2-乙炔基-4-(三氟甲基)苯的四苯乙烯基二炔已被研究其荧光和聚集诱导发射性能,突显了它在材料科学中的应用 (Hu et al., 2012)。

作用机制

Target of Action

The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through radical mechanisms.

Biochemical Pathways

The trifluoromethylation process, which the compound may be involved in, can affect various biochemical pathways .

Pharmacokinetics

The compound is used for pharmaceutical testing , suggesting that its pharmacokinetic properties may be under investigation.

Result of Action

The compound’s involvement in trifluoromethylation suggests that it may induce changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity can affect the compound . The compound should be stored in a dry, well-ventilated place away from light .

属性

IUPAC Name |

1-chloro-2-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUXESVWDWTCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2494932.png)

![Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2494939.png)

![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)

![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)

![Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID](/img/structure/B2494949.png)

![N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide](/img/structure/B2494950.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)